molecular formula C17H17N5O2 B11018285 N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11018285
M. Wt: 323.35 g/mol
InChI Key: GNVSLSBSUFLRFA-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 3-position and a benzotriazinone moiety connected via a butanamide linker.

Preparation Methods

The synthesis of N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 3-methylpyridine derivative, followed by the formation of the benzotriazinone ring. The final step involves coupling these two intermediates through a butanamide linker under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzotriazinone moiety to its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzotriazinone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The pyridine and benzotriazinone moieties can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be compared with other similar compounds, such as:

  • N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid
  • N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butylamine These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and potential applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C17H17N5O2/c1-12-6-4-10-18-16(12)19-15(23)9-5-11-22-17(24)13-7-2-3-8-14(13)20-21-22/h2-4,6-8,10H,5,9,11H2,1H3,(H,18,19,23)

InChI Key

GNVSLSBSUFLRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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